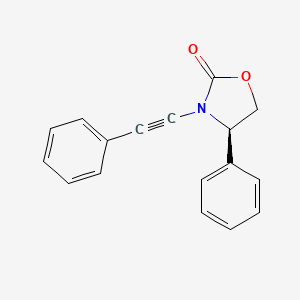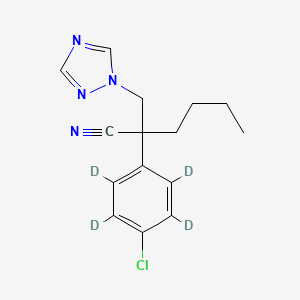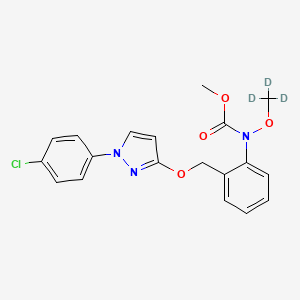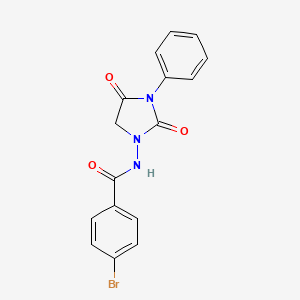
Fluorescent Red Mega 520 NHS-ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent Red Mega 520 NHS-ester: is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it well-suited for excitation by argon lasers or other short-wavelength excitation light . This compound is particularly useful in applications such as DNA sequencing and fluorescence in situ hybridization (FISH) microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent Red Mega 520 NHS-ester, dissolve 1 mg of the compound in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the obtained protein conjugate is separated from unreacted free dye using a Sephadex column .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the dye followed by its purification and formulation into a stable product suitable for various applications. The specific details of the industrial production process are proprietary and not publicly available.
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent Red Mega 520 NHS-ester primarily undergoes amine conjugation reactions. The NHS-ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, bicarbonate buffer (pH 9.0, 50 mM), dimethylformamide (DMF)
Conditions: Room temperature, stirring, incubation for one hour
Major Products: The major product formed from these reactions is the amine-conjugated fluorescent biolabel, which can be used for covalent coupling to proteins and other biomolecules containing primary amino groups .
Aplicaciones Científicas De Investigación
Fluorescent Red Mega 520 NHS-ester has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Medicine: Utilized in diagnostic assays and imaging techniques to label and track specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism of action of Fluorescent Red Mega 520 NHS-ester involves the formation of stable amide bonds with primary amines in proteins and other biomolecules. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength, resulting in a large Stokes shift . This direct conversion of excitation light into emission without using a Förster resonance energy transfer (FRET) mechanism allows for a variety of applications .
Comparación Con Compuestos Similares
Fluorescent Red Mega 520 NHS-ester can be compared with other similar compounds, such as:
Fluorescein: A widely used fluorescent dye with a shorter Stokes shift and different excitation/emission wavelengths.
Rhodamine: Another common fluorescent dye with distinct spectral properties.
Alexa Fluor dyes: A series of fluorescent dyes with varying excitation and emission wavelengths, used in similar applications.
Uniqueness: this compound is unique due to its extremely large Stokes shift, making it particularly well-suited for multicolor techniques and applications requiring short-wavelength excitation light .
Propiedades
Fórmula molecular |
C30H33N3O9S |
|---|---|
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C30H33N3O9S/c1-3-32(4-2)24-12-11-22-18-23(30(37)41-25(22)19-24)10-9-21-15-17-31(20-26(21)43(38,39)40)16-7-5-6-8-29(36)42-33-27(34)13-14-28(33)35/h9-12,15,17-20H,3-8,13-14,16H2,1-2H3 |
Clave InChI |
MBVYUWVQIQRLNQ-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)



![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)


![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
